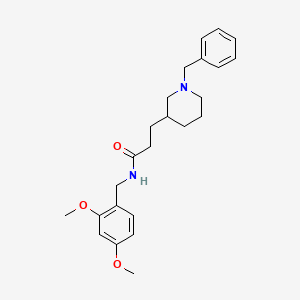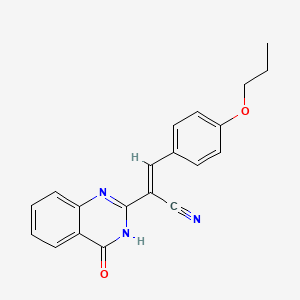![molecular formula C19H20N6O B5969423 N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE](/img/structure/B5969423.png)
N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including amino and methylamino groups, contributes to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by condensing 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions. This step often requires heating and the use of a catalyst to facilitate the cyclization reaction.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate. These reactions are typically carried out in the presence of a base, such as potassium carbonate, to neutralize the acidic by-products.
Amino Group Functionalization: The amino groups can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable electrophile. Common reagents for this step include amines like methylamine or dimethylamine.
Final Coupling Reaction: The final step involves coupling the quinazoline derivative with 2-(methylamino)benzamide under appropriate conditions to form the desired compound. This step may require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxyl group for nucleophilic attack.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring cost-effectiveness, safety, and environmental compliance. Key considerations include optimizing reaction conditions to maximize yield, using continuous flow reactors for efficient production, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylamino groups, where nucleophiles such as halides or alkoxides replace the existing functional groups.
Coupling Reactions: The compound can participate in coupling reactions with various electrophiles, forming new C-N or C-C bonds. Common reagents for these reactions include palladium catalysts and organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halides (e.g., methyl iodide), alkoxides (e.g., sodium methoxide), solvents like DMF (dimethylformamide), moderate temperatures.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), organometallic reagents (e.g., Grignard reagents), inert atmosphere (e.g., nitrogen or argon).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, and coupling reactions can generate complex molecules with new C-N or C-C bonds.
Applications De Recherche Scientifique
N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.
Biology: It serves as a probe for studying biological processes, such as enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It may act as a lead compound for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and polymers. It may also serve as a corrosion inhibitor or catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of kinases or other signaling proteins, disrupting cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE can be compared with other similar compounds, such as:
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound shares a similar quinazoline core but differs in the presence of a sulfonamide group, which may alter its reactivity and biological activity.
N-{(E)-amino[(4,7-dimethylquinazolin-2-yl)amino]methylidene}-2-(4-chlorophenyl)acetamide: This compound features a similar quinazoline structure with additional chlorophenyl and acetamide groups, which may influence its chemical properties and applications.
Propriétés
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-11-8-9-16-14(10-11)12(2)22-19(23-16)25-18(20)24-17(26)13-6-4-5-7-15(13)21-3/h4-10,21H,1-3H3,(H3,20,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQPJSXRGYLZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1)/N=C(/N)\NC(=O)C3=CC=CC=C3NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
![[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone](/img/structure/B5969363.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![6-AMINO-2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5969389.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide](/img/structure/B5969397.png)

![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
![1-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5969428.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5969434.png)
![N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide](/img/structure/B5969442.png)

![2-[1-[(2-Methylphenyl)methyl]-4-(thian-4-yl)piperazin-2-yl]ethanol](/img/structure/B5969452.png)
